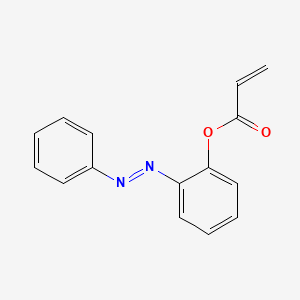
(2-Phenyldiazenylphenyl) prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyldiazenylphenyl) prop-2-enoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyl group attached to a diazenyl group, which is further connected to a prop-2-enoate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyldiazenylphenyl) prop-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable ester. The process begins with the formation of a diazonium salt from an aromatic amine using nitrous acid. This diazonium salt is then reacted with an ester, such as ethyl acrylate, under basic conditions to form the desired azo compound.
Reaction Conditions:
Diazotization: The aromatic amine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acrylate in the presence of a base such as sodium hydroxide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
(2-Phenyldiazenylphenyl) prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products can include nitro compounds or quinones.
Reduction Products: The primary products are aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(2-Phenyldiazenylphenyl) prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The mechanism of action of (2-Phenyldiazenylphenyl) prop-2-enoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological pathways. The azo group can also participate in electron transfer reactions, influencing cellular redox states.
類似化合物との比較
Similar Compounds
(2-Phenyldiazenylphenyl) prop-2-enal: Similar structure but with an aldehyde group instead of an ester.
(2-Phenyldiazenylphenyl) prop-2-enone: Contains a ketone group instead of an ester.
(2-Phenyldiazenylphenyl) prop-2-enamine: Features an amine group instead of an ester.
Uniqueness
(2-Phenyldiazenylphenyl) prop-2-enoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where ester functionality is desired, such as in dyeing processes and organic synthesis.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
(2-phenyldiazenylphenyl) prop-2-enoate |
InChI |
InChI=1S/C15H12N2O2/c1-2-15(18)19-14-11-7-6-10-13(14)17-16-12-8-4-3-5-9-12/h2-11H,1H2 |
InChIキー |
TXSUKTSBCRQJII-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=CC=CC=C1N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
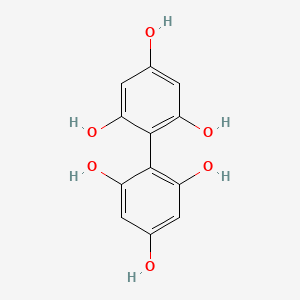

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

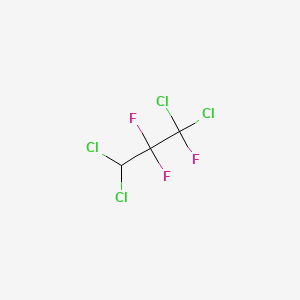
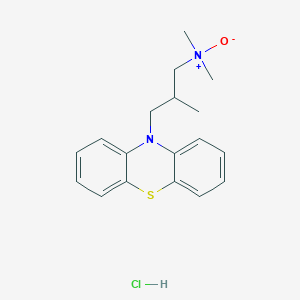
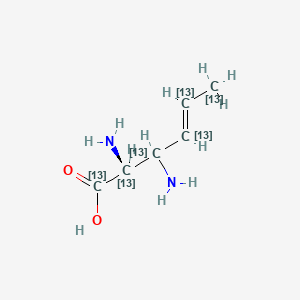



![2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one](/img/structure/B13421502.png)
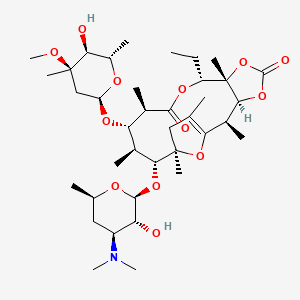
![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)
